didecyl(dimethyl)azanium bromide

概要

説明

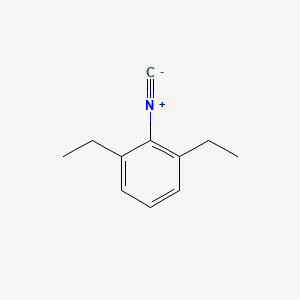

ジデシルジメチルアンモニウムクロリドは、強力な抗菌作用で広く知られている第4級アンモニウム化合物です。これはカチオン性界面活性剤であり、窒素原子に正電荷を帯びており、負電荷を帯びた表面と効果的に相互作用します。 この化合物は一般的に消毒剤や殺菌剤として使用され、分子間相互作用を破壊し、脂質二重層を解離させます .

準備方法

合成経路と反応条件

-

第一の方法

-

第二の方法

工業的生産方法

工業的生産は、その効率性とスケーラビリティのために、通常は第二の方法に従います。このプロセスは、最適な反応条件を維持し、最終生成物の高い収率と純度を保証するために、連続フロー反応器を使用しています。

化学反応の分析

反応の種類

酸化: ジデシルジメチルアンモニウムクロリドは酸化反応を起こす可能性がありますが、第4級アンモニウム構造の安定性のために、これらの反応はあまり一般的ではありません。

還元: この化合物では、還元反応もまれです。

置換: 最も一般的な反応は求核置換反応であり、ここで塩化物イオンは他の求核剤で置換される可能性があります。

一般的な試薬と条件

求核剤: 一般的な求核剤には、水酸化物イオン、アルコキシド、およびアミンが含まれます。

条件: これらの反応は、通常、穏やかな温度で、水性またはアルコール性溶液中で起こります。

主要な生成物

置換生成物: 使用される求核剤に応じて、主要な生成物には、ジデシルジメチルアンモニウムの水酸化物、アルコキシド、またはアミン誘導体が含まれる場合があります。

科学研究の応用

化学

化学では、ジデシルジメチルアンモニウムクロリドは相間移動触媒として使用され、異なる相(例:有機相と水性相)にある化合物間の反応を促進します。

生物学

生物学的研究では、特に無菌状態を維持するために、実験室設定で消毒剤および殺菌剤として使用されています。

医学

医学的には、手術用器具、内視鏡、および医療施設の表面の消毒剤に使用されています。また、皮膚消毒剤と創傷治療の製剤にも使用されています。

産業

工業的には、特に冷却塔と油田注入水で、微生物の増殖を抑制するために、水処理に使用されています。 また、繊維産業では防虫剤として、清掃製品の製剤にも使用されています .

化学反応の分析

Types of Reactions

Oxidation: Didecyldimethylammonium chloride can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium structure.

Reduction: Reduction reactions are also rare for this compound.

Substitution: The most common reactions involve nucleophilic substitution, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.

Conditions: These reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include hydroxide, alkoxide, or amine derivatives of didecyldimethylammonium.

科学的研究の応用

Chemistry

In chemistry, didecyldimethylammonium chloride is used as a phase transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Biology

In biological research, it is employed as a disinfectant and antiseptic, particularly in laboratory settings to maintain sterile conditions.

Medicine

Medically, it is used in disinfectants for surgical instruments, endoscopes, and surfaces in healthcare facilities. It is also used in formulations for skin antiseptics and wound care.

Industry

Industrially, didecyldimethylammonium chloride is used in water treatment, particularly in cooling towers and oilfield injection waters, to control microbial growth. It is also used in the textile industry as a mothproofing agent and in the formulation of cleaning products .

作用機序

ジデシルジメチルアンモニウムクロリドは、微生物の細胞膜の脂質二重層を破壊することでその効果を発揮します。正電荷を帯びたアンモニウム基は、細胞膜の負電荷を帯びた成分と相互作用し、透過性が高くなり、最終的には細胞溶解が起こります。 この破壊は、微生物の増殖を阻止し、細胞死をもたらします .

類似の化合物との比較

類似の化合物

ベンザルコニウムクロリド: 抗菌特性が似ていますが、アルキル鎖の長さが異なる別の第4級アンモニウム化合物。

セチルトリメチルアンモニウムブロミド: 構造は似ていますが、長いアルキル鎖が1つだけです。

ジメチルジオクタデシルアンモニウムクロリド: より長いジ-C18類似体で、特性は似ていますが、用途が異なります。

独自性

ジデシルジメチルアンモニウムクロリドは、疎水性と親水性のバランスが取れた、2つのデシル鎖を持つため、界面活性剤および抗菌剤としての効果が向上しています。 細菌や真菌に対する幅広いスペクトル活性を備えているため、さまざまな用途で特に価値があります .

類似化合物との比較

Similar Compounds

Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different alkyl chain lengths.

Cetyltrimethylammonium bromide: Similar in structure but with a single long alkyl chain.

Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar properties but different applications.

Uniqueness

Didecyldimethylammonium chloride is unique due to its dual decyl chains, which provide a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its broad-spectrum activity against bacteria and fungi makes it particularly valuable in various applications .

特性

CAS番号 |

20256-56-8 |

|---|---|

分子式 |

C22H48N+ |

分子量 |

326.6 g/mol |

IUPAC名 |

didecyl(dimethyl)azanium |

InChI |

InChI=1S/C22H48N/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3/q+1 |

InChIキー |

JGFDZZLUDWMUQH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |

正規SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC |

Key on ui other cas no. |

20256-56-8 |

関連するCAS |

2390-68-3 (bromide) 7173-51-5 (chloride) 7173-51-5 (chloride salt/solvate) |

同義語 |

Bardac 22 deciquam 222 didecyldimethylammonium didecyldimethylammonium bromide didecyldimethylammonium chloride |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)

![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)